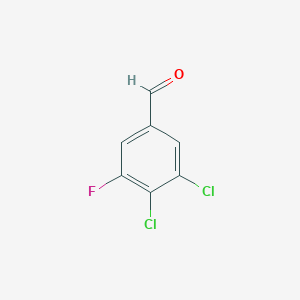

3,4-Dichloro-5-fluorobenzaldehyde

Descripción

3,4-Dichloro-5-fluorobenzaldehyde (CAS: 1160574-74-2) is a halogenated aromatic aldehyde with the molecular formula C₇H₃Cl₂FO and a molecular weight of 193.00 g/mol. Its structure features a benzaldehyde core substituted with two chlorine atoms at the 3- and 4-positions and a fluorine atom at the 5-position, giving it unique electronic and steric properties . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity, particularly in nucleophilic addition and condensation reactions . Storage requires an inert atmosphere at room temperature, and it carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .

Propiedades

IUPAC Name |

3,4-dichloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJOKRSEWSGLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571098 | |

| Record name | 3,4-Dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160574-74-2 | |

| Record name | 3,4-Dichloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Dichloro-5-fluorobenzaldehyde can be synthesized through a halogen-exchange reaction. One common method involves the reaction of 3,4-dichlorotoluene with fluorinating agents under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete substitution of the hydrogen atom with a fluorine atom .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes starting from readily available raw materials such as 3,4-dichlorotoluene . The process includes halogenation, followed by oxidation to introduce the aldehyde group . The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3,4-Dichloro-5-fluorobenzoic acid.

Reduction: 3,4-Dichloro-5-fluorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

DCFB is widely used as a building block in organic synthesis. Its halogen substituents allow for diverse chemical reactions, including:

- Oxidation : Converts the aldehyde group to carboxylic acids.

- Reduction : Reduces the aldehyde to form alcohols.

- Substitution Reactions : The chlorine and fluorine atoms can be replaced with other functional groups.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 3,4-Dichloro-5-fluorobenzoic acid |

| Reduction | NaBH₄, LiAlH₄ | 3,4-Dichloro-5-fluorobenzyl alcohol |

| Substitution | Amines, Thiols | Various substituted benzaldehyde derivatives |

Biology

In biological research, DCFB is utilized to study enzyme interactions and metabolic pathways. Its structure allows it to engage with various biological targets, potentially influencing biochemical pathways. Notably, DCFB has shown promise in antimicrobial activities and may serve as an intermediate in synthesizing biologically active compounds.

Medicine

DCFB plays a critical role in medicinal chemistry as an intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects on specific diseases. For instance, compounds derived from DCFB have been investigated for their ability to inhibit certain enzymes or receptors involved in disease processes .

Industry

In industrial applications, DCFB is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing herbicides and fungicides that target specific pests while minimizing environmental impact .

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of DCFB derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics. -

Pharmaceutical Development :

Research has demonstrated that DCFB can be transformed into potent inhibitors of specific enzymes linked to cancer progression. These inhibitors showed promising results in preclinical trials for cancer treatment . -

Agrochemical Formulation :

DCFB-based compounds have been formulated into effective agrochemicals that exhibit high efficacy against crop pests while being safe for beneficial insects .

Mecanismo De Acción

The mechanism of action of 3,4-Dichloro-5-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the specific derivative or final product synthesized from this compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3,4-Dichloro-5-fluorobenzaldehyde but differ in functional groups, substitution patterns, or applications. Key comparisons are summarized in Table 1.

Table 1: Comparison of this compound with Analogous Compounds

Structural and Functional Group Analysis

Aldehyde vs. Carboxylic Acid :

- The aldehyde group in this compound makes it highly reactive toward nucleophiles (e.g., Grignard reagents or hydrazines), enabling its use in synthesizing Schiff bases or heterocycles . In contrast, carboxylic acid derivatives like 2,4-Dichloro-5-fluorobenzoic acid are less reactive but participate in esterification or amidation reactions, often serving as intermediates in agrochemicals .

- The additional oxygen in carboxylic acids increases molecular weight and polarity, affecting solubility. For example, 5-Chloro-2,4-difluorobenzoic acid (MW: 204.55) is more water-soluble than the aldehyde analog .

- Substitution Patterns: 2-(3,4-Dichlorophenoxy)-5-fluorobenzaldehyde introduces an ether linkage, expanding the molecule’s aromatic system. This structural bulk may reduce volatility but enhance binding affinity in catalyst design or polymer applications . Fluorine placement influences electronic effects: 5-fluorine in this compound creates a strong electron-withdrawing effect, activating the aldehyde for electrophilic substitution .

Actividad Biológica

3,4-Dichloro-5-fluorobenzaldehyde is a halogenated aromatic compound that has attracted attention for its diverse biological activities. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and biological research.

Molecular Formula: C7H3Cl2FO

Molecular Weight: 194.00 g/mol

Structure: The compound features a benzaldehyde group with two chlorine atoms and one fluorine atom positioned on the aromatic ring, specifically at the 3, 4, and 5 positions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can significantly influence the compound's binding affinity and specificity, which is crucial for its pharmacological effects. Research indicates that halogenated compounds often exhibit enhanced interactions with biological macromolecules due to increased lipophilicity and altered electronic properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

- In vitro Studies: Laboratory tests have shown that the compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .

- Mechanism of Action: The antimicrobial effect is believed to be due to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

Research has also explored the anticancer potential of this compound:

- Cell Line Studies: In vitro experiments using cancer cell lines have demonstrated that the compound induces apoptosis (programmed cell death) in a dose-dependent manner. It has been particularly effective against breast cancer and leukemia cell lines .

- Pathway Involvement: The compound appears to activate apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in malignant cells .

Case Studies

-

Antimicrobial Efficacy Study:

- Objective: To evaluate the antibacterial effects of this compound against common pathogens.

- Methodology: Disk diffusion method was employed to assess the inhibition zones.

- Results: Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with MIC values below 50 µg/mL.

-

Anticancer Activity Research:

- Objective: To assess the cytotoxic effects on MCF-7 breast cancer cells.

- Methodology: MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results: A reduction in cell viability was noted at concentrations above 25 µM, indicating potential for further development as an anticancer agent .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Disruption of membranes; apoptosis induction |

| 3,4-Dichlorobenzaldehyde | Moderate | Low | Membrane disruption |

| 5-Fluorobenzaldehyde | Low | High | DNA intercalation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.